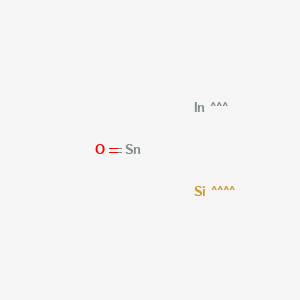![molecular formula C17H15NO3S2 B14248854 2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol is a complex organic compound characterized by the presence of thiophene rings, a nitrophenol group, and a bis-methylthiophenylmethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol typically involves multi-step organic reactions. One common method includes the reaction of 5-methylthiophene with formaldehyde to form bis(5-methylthiophen-2-yl)methane. This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-[Bis(5-methylthiophen-2-yl)methyl]-4-aminophenol.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitrophenol group may participate in redox reactions, while the thiophene rings can engage in π-π interactions with biological molecules. These interactions could potentially modulate enzyme activities or disrupt cellular processes, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[Bis(5-methylthiophen-2-yl)methyl]-5-methylthiophene
- 2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine
- 4,4-(Cyclopentadiene-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)
Uniqueness
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol is unique due to the presence of both nitrophenol and bis-methylthiophenylmethyl groups. This combination imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds .
Propriétés
Formule moléculaire |
C17H15NO3S2 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2-[bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol |
InChI |
InChI=1S/C17H15NO3S2/c1-10-3-7-15(22-10)17(16-8-4-11(2)23-16)13-9-12(18(20)21)5-6-14(13)19/h3-9,17,19H,1-2H3 |
Clé InChI |
JIUZYBHAEDZYKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C(C2=CC=C(S2)C)C3=C(C=CC(=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


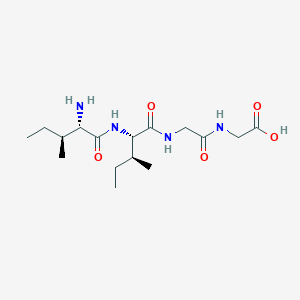
![1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14248784.png)
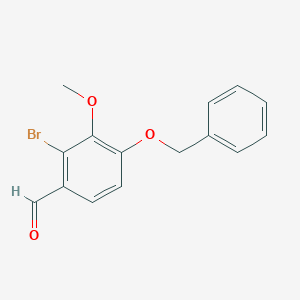
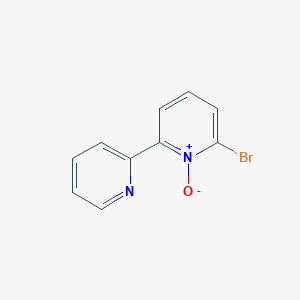
![N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine](/img/structure/B14248810.png)
![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)

![3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine](/img/structure/B14248825.png)
![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)
![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)
![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)
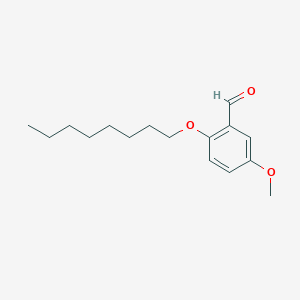
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)
